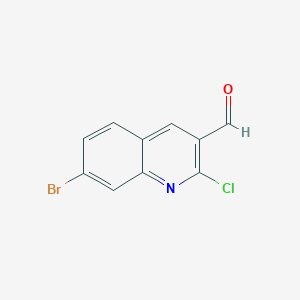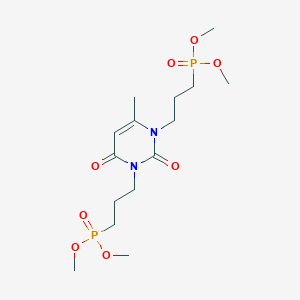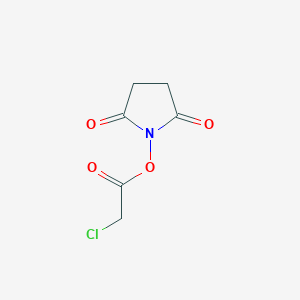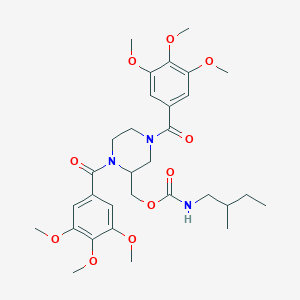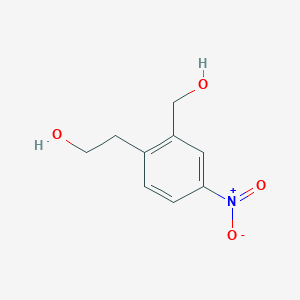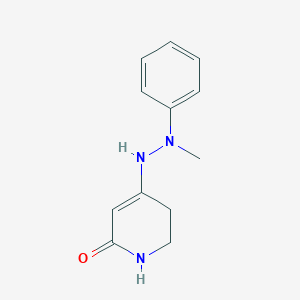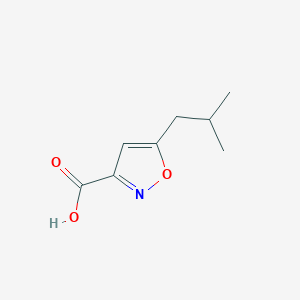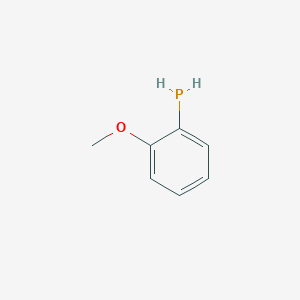![molecular formula C17H15Cl2NO B139784 (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide CAS No. 674768-11-7](/img/structure/B139784.png)
(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a stereoselective process for the synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is described . The key steps involve the synthesis of sulfinyl imine from (S)-tetralone and ®-tert-butylsulfinamide, and its stereoselective reduction with 9-BBN .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, known for their nitrogen-containing aromatic heterocycles, show extensive potential in medicinal applications. They interact with various biological molecules through noncovalent bonds, leading to their exploration as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Some naphthalimide derivatives have reached clinical trials for cancer treatment, while others are being investigated as diagnostic agents, artificial ion receptors, and cell imaging agents, highlighting their versatility and expanding role in medicinal chemistry (Gong et al., 2016).
Environmental Impact of Polychlorinated Naphthalenes (PCNs)
Polychlorinated naphthalenes, structurally related to naphthalene, are environmental pollutants with toxic effects similar to dioxins. They are persistent in the environment and can accumulate through the food chain, leading to human exposure primarily through diet. Research emphasizes the need for further investigation into the dietary intake and potential health effects of PCNs, indicating ongoing concerns about their environmental and health impacts (Domingo, 2004).
Photophysical Properties of Naphthalimide Derivatives
The study of the photophysical properties of N-phenyl-1,8-naphthalimides, aiming to develop dual fluorescent dyes, demonstrates the potential of naphthalimide derivatives in bioimaging and diagnostics. This research area focuses on the synthesis and optimization of naphthalimide-based dyes for dual fluorescence, facilitating their application in molecular fluorescence and the study of biological processes (Begaye et al., 2010).
Genotoxic Potential of Naphthoquinone
Investigations into the genotoxic potential of 1,4-naphthoquinone, a derivative of naphthalene, provide insights into its effects on DNA. While it does not induce gene mutations, it has shown clastogenic responses in vitro, suggesting a mechanism of toxicity through reactive oxygen species (ROS) generation. This research highlights the importance of understanding the molecular mechanisms of toxicity for naphthalene derivatives (Fowler et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHFJQQMCUQEY-SJKOYZFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470084 |
Source


|
| Record name | (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |
CAS RN |
674768-11-7 |
Source


|
| Record name | (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

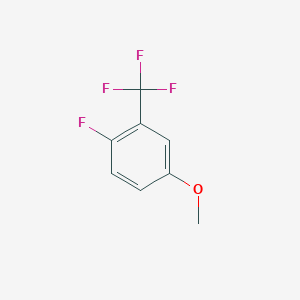
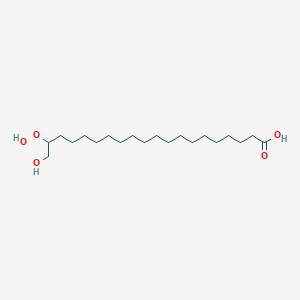
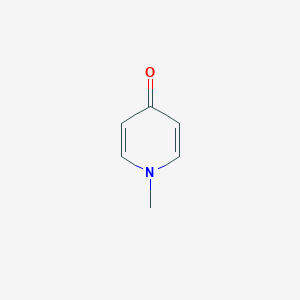
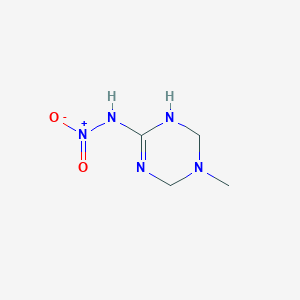
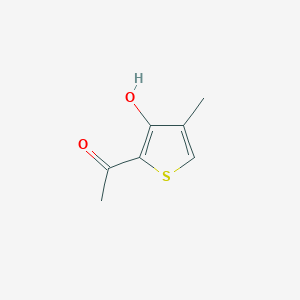
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
